2-Chloropropiophenone

Vue d'ensemble

Description

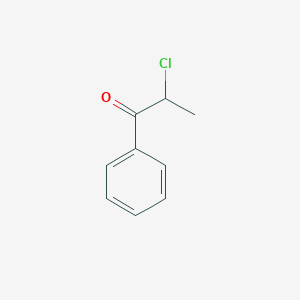

2-Chloropropiophenone is an organic compound with the molecular formula C9H9ClO. It is a chlorinated derivative of propiophenone and is known for its use in various chemical reactions and applications. The compound is characterized by a phenyl group attached to a chlorinated propanone moiety.

Méthodes De Préparation

Synthetic Routes and Reaction Conditions

2-Chloropropiophenone can be synthesized through several methods. One common method involves the Friedel-Crafts acylation of benzene with 2-chloropropionyl chloride in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction proceeds as follows:

C6H6+ClCH2COClAlCl3C6H5COCH2Cl+HCl

Another method involves the chlorination of propiophenone using chlorine gas in the presence of a catalyst such as aluminum chloride. This method typically requires low-temperature hydrolysis, water washing, and reduced pressure distillation to obtain a refined product .

Industrial Production Methods

Industrial production of this compound often involves the chlorination of propiophenone in the presence of a catalyst. The process includes steps such as chlorination, hydrolysis, washing, and distillation to achieve high purity and yield .

Analyse Des Réactions Chimiques

Types of Reactions

2-Chloropropiophenone undergoes various chemical reactions, including:

Substitution Reactions: The chlorine atom can be substituted by other nucleophiles.

Reduction Reactions: The carbonyl group can be reduced to form alcohols.

Oxidation Reactions: The compound can be oxidized to form carboxylic acids.

Common Reagents and Conditions

Substitution: Nucleophiles such as amines or thiols can replace the chlorine atom under basic conditions.

Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can reduce the carbonyl group.

Oxidation: Oxidizing agents such as potassium permanganate or chromium trioxide can oxidize the compound.

Major Products Formed

Substitution: Formation of substituted derivatives such as amines or thioethers.

Reduction: Formation of 2-chloropropanol.

Oxidation: Formation of 2-chlorobenzoic acid.

Applications De Recherche Scientifique

2-Chloropropiophenone has several applications in scientific research:

Chemistry: Used as an intermediate in the synthesis of various organic compounds.

Biology: Studied for its potential biological activities and interactions with biomolecules.

Medicine: Investigated for its potential use in pharmaceutical formulations.

Industry: Utilized in the production of specialty chemicals and materials

Mécanisme D'action

The mechanism of action of 2-chloropropiophenone involves its interaction with molecular targets such as enzymes and receptors. The compound can act as an electrophile, reacting with nucleophilic sites on biomolecules. This interaction can lead to the inhibition or activation of specific biochemical pathways, depending on the context of its use .

Comparaison Avec Des Composés Similaires

Similar Compounds

Propiophenone: The parent compound without the chlorine substitution.

2-Bromopropiophenone: A brominated derivative with similar reactivity.

2-Iodopropiophenone: An iodinated derivative with distinct reactivity due to the larger atomic size of iodine.

Uniqueness

2-Chloropropiophenone is unique due to the presence of the chlorine atom, which imparts specific reactivity and properties. The chlorine atom can participate in various substitution reactions, making the compound versatile for synthetic applications. Additionally, the compound’s electrophilic nature allows it to interact with a wide range of nucleophiles, enhancing its utility in chemical synthesis .

Activité Biologique

2-Chloropropiophenone (C9H9ClO), a synthetic compound, is primarily recognized for its analgesic and anticonvulsant properties. This article delves into its biological activity, including its pharmacological effects, mechanisms of action, and relevant research findings.

- Molecular Formula : C9H9ClO

- CAS Number : 6323-18-8

- Chemical Structure :

Analgesic and Anticonvulsant Properties

This compound has shown significant analgesic effects, likely due to its action on the central nervous system. It inhibits the production of enzymes involved in fatty acid synthesis, which may contribute to its pain-relieving properties .

The compound's biological activities are attributed to its ability to interact with various biological targets:

- Enzyme Inhibition : It inhibits enzymes that are crucial for fatty acid metabolism, which is linked to pain modulation.

- Neurotransmitter Regulation : Research indicates that this compound interacts with neurotransmitter systems, potentially influencing mood and pain perception.

Toxicological Profile

The toxicological aspects of this compound have been explored in several studies. Notably, it has been associated with the induction of reactive oxygen species (ROS), which can lead to cellular stress and damage .

Table 1: Summary of Biological Activities

| Activity Type | Effect | Reference |

|---|---|---|

| Analgesic | Pain relief through enzyme inhibition | |

| Anticonvulsant | Reduces seizure activity | |

| Genotoxicity | Induces ROS in cells | |

| Enzyme Interaction | Affects fatty acid metabolism |

Pharmacological Studies

- Analgesic Efficacy : A study demonstrated that this compound significantly reduced pain responses in animal models, suggesting its potential as a therapeutic agent for pain management.

- Anticonvulsant Activity : In a controlled setting, the compound exhibited anticonvulsant properties comparable to established medications, indicating its utility in treating seizure disorders.

Toxicological Assessments

Research has highlighted the genotoxic potential of chlorinated compounds similar to this compound. For instance, studies on related compounds show that exposure can lead to DNA damage through oxidative stress mechanisms .

Comparative Analysis with Related Compounds

A comparative study involving other chlorinated derivatives (e.g., 2-Bromo-3'-chloropropiophenone) indicated that while similar in structure, the biological activity can vary significantly based on the specific halogen substitution.

Propriétés

IUPAC Name |

2-chloro-1-phenylpropan-1-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H9ClO/c1-7(10)9(11)8-5-3-2-4-6-8/h2-7H,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AXCPQHPNAZONTH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(=O)C1=CC=CC=C1)Cl | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H9ClO | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40278004 | |

| Record name | 2-Chloropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

168.62 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

6084-17-9 | |

| Record name | 2-Chloro-1-phenyl-1-propanone | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=6084-17-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | NSC 5663 | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0006084179 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | 6084-17-9 | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=5663 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | 2-Chloropropiophenone | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40278004 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: How do substituents on the aromatic ring of 2-chloropropiophenone influence its photochemical reactivity?

A: Research has shown that the presence and position of substituents on the aromatic ring of this compound can significantly alter the product distribution in photosolvolysis reactions. For instance, when this compound undergoes photosolvolysis in 2,2,2-trifluoroethanol, electron-donating substituents, such as methoxy groups, at the para- and meta-positions were found to favor the formation of heterolytic nucleophilic substitution products over phenyl-rearrangement products. [] This suggests that electron-donating groups can stabilize the reaction intermediates involved in the heterolytic pathway.

Q2: What types of reactions can this compound undergo upon photoexcitation?

A: this compound is known to undergo both heterolytic and homolytic photoreactions. Studies have demonstrated its participation in photosolvolysis reactions, leading to the formation of both nucleophilic substitution products and products arising from phenyl rearrangement. [] The specific reaction pathway and product distribution are influenced by factors like the solvent, the presence of catalysts, and the nature of substituents on the aromatic ring.

Q3: Beyond photosolvolysis, are there other methods for inducing transformations in this compound?

A: Yes, research indicates that this compound can undergo phenyl rearrangement under the influence of catalysts like silver tetrafluoroborate (AgBF4). [] This suggests that alternative reaction pathways, distinct from photochemical ones, can be exploited to achieve desired transformations in this compound.

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.